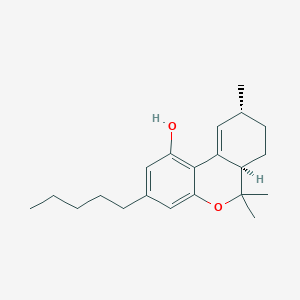
X5NJ9Z2Umy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound X5NJ9Z2Umy (6AR,9R)-Δ10-Tetrahydrocannabinol , is a positional isomer of tetrahydrocannabinol (THC). It was discovered in the 1980s and is known for its psychoactive properties, although it is less potent than Δ9-THC . The molecular formula of this compound is C21H30O2 , and it has a molar mass of 314.469 g·mol−1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6AR,9R)-Δ10-Tetrahydrocannabinol can be achieved through base-catalyzed double-bond isomerizations of cannabinoids . This involves the use of strong bases to induce the migration of double bonds within the cannabinoid structure. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the isomerization process.
Solvent: Organic solvents such as ethanol or methanol.
Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (6AR,9R)-Δ10-Tetrahydrocannabinol often involves the extraction and purification of cannabinoids from cannabis plants, followed by chemical isomerization. This process includes:
Extraction: Using solvents like ethanol to extract cannabinoids from the plant material.
Purification: Techniques such as chromatography to isolate specific cannabinoids.
Isomerization: Chemical treatment to convert Δ9-THC to Δ10-THC.
化学反応の分析
Types of Reactions
(6AR,9R)-Δ10-Tetrahydrocannabinol undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with various nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
科学的研究の応用
(6AR,9R)-Δ10-Tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid chemistry and isomerization processes.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.
作用機序
The mechanism of action of (6AR,9R)-Δ10-Tetrahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and producing psychoactive effects . The molecular targets include:
CB1 Receptors: Primarily located in the central nervous system.
CB2 Receptors: Found in peripheral tissues, including the immune system.
類似化合物との比較
Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known and potent isomer of THC.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another isomer with similar but less potent psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness
(6AR,9R)-Δ10-Tetrahydrocannabinol is unique due to its specific isomeric structure, which results in distinct pharmacological properties compared to other THC isomers. It has a lower potency than Δ9-THC but still retains psychoactive effects, making it a subject of interest for research and potential therapeutic applications .
特性
CAS番号 |
95543-62-7 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
(6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17-/m1/s1 |
InChIキー |
YLTWYAXWDLZZCU-RHSMWYFYSA-N |
異性体SMILES |
CCCCCC1=CC(=C2C3=C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
正規SMILES |
CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
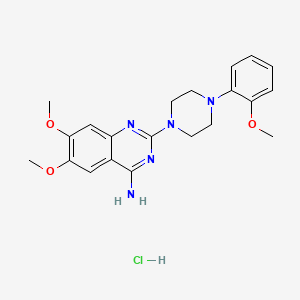
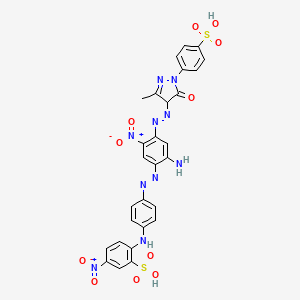
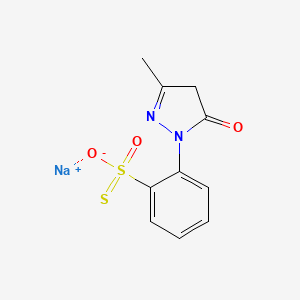

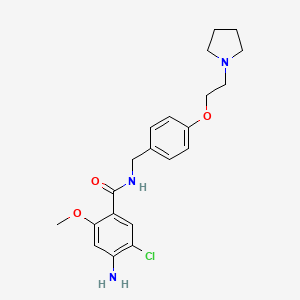



![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)



